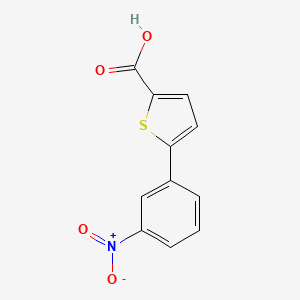
5-(3-Nitrophenyl)-2-thiophenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Nitrophenyl)-2-thiophenecarboxylic acid (NPTCA) is a synthetic organic compound that has recently been investigated for its potential use in scientific research. NPTCA is a derivative of 2-thiophenecarboxylic acid and is composed of a five-membered ring with a nitro group at the 3-position. Due to its unique structure, NPTCA has been studied for its potential applications in a variety of fields, including in vivo and in vitro research.
Scientific Research Applications
5-(3-Nitrophenyl)-2-thiophenecarboxylic acid has been studied for potential applications in both in vivo and in vitro research. In vivo research involves the study of living organisms, while in vitro research involves the study of cells and molecules outside of a living organism.
In Vivo
5-(3-Nitrophenyl)-2-thiophenecarboxylic acid has been studied for its potential use as a contrast agent in medical imaging. Contrast agents are substances that are used to highlight certain areas of the body during imaging, allowing for better visualization of the structures being studied. This compound has been found to be a promising contrast agent due to its ability to generate high contrast images in magnetic resonance imaging (MRI). In addition, this compound has been studied for its potential use as a drug delivery system. It has been found to be an effective carrier for drugs, allowing for the controlled release of drugs into the body.
In Vitro
5-(3-Nitrophenyl)-2-thiophenecarboxylic acid has been studied for its potential use in cell culture and biochemical assays. This compound has been found to be a useful tool for studying the structure and function of proteins in a cell-free environment. Additionally, this compound has been studied for its potential use in diagnostics, as it can be used to detect the presence of certain molecules in a sample.
Mechanism of Action
The mechanism of action of 5-(3-Nitrophenyl)-2-thiophenecarboxylic acid is not yet fully understood. However, it is believed that the nitro group of this compound is responsible for its biological activity. The nitro group is believed to interact with proteins and other molecules, resulting in changes in their structure and function.
Biological Activity
5-(3-Nitrophenyl)-2-thiophenecarboxylic acid has been found to have a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer activities. In addition, this compound has been found to be an effective inhibitor of enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In particular, this compound has been found to affect the activity of proteins involved in cell signaling pathways, resulting in changes in cell behavior. Additionally, this compound has been found to affect the activity of enzymes involved in drug metabolism, resulting in changes in drug absorption and metabolism.
Advantages and Limitations for Lab Experiments
5-(3-Nitrophenyl)-2-thiophenecarboxylic acid has a number of advantages and limitations for use in laboratory experiments. One advantage of this compound is its low toxicity, making it a safe compound to use in experiments. Additionally, this compound is a relatively inexpensive compound and is easy to synthesize. However, this compound is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.
Future Directions
The potential applications of 5-(3-Nitrophenyl)-2-thiophenecarboxylic acid are still being explored. Some potential future directions for this compound research include further investigation of its use as a contrast agent in medical imaging, development of new drug delivery systems based on this compound, and study of its potential use in diagnostics. Additionally, further research is needed to understand the mechanism of action of this compound and its biochemical and physiological effects.
Synthesis Methods
5-(3-Nitrophenyl)-2-thiophenecarboxylic acid is synthesized through an acylation reaction of 2-thiophenecarboxylic acid with 3-nitrophenol. This reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature. The reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate, and the desired product is isolated by column chromatography.
properties
IUPAC Name |
5-(3-nitrophenyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-11(14)10-5-4-9(17-10)7-2-1-3-8(6-7)12(15)16/h1-6H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBHPZWXHNZNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2782286.png)
![2-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2782288.png)

![6-Ethynyl-2,2-difluorospiro[3.3]heptane](/img/structure/B2782291.png)
![methyl (4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2782293.png)


![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2782296.png)
![2-(3-methoxyphenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2782297.png)
![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide](/img/structure/B2782298.png)


